![molecular formula C23H24FNO6S2 B3444169 1-[3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZIN-6-YL]ETHAN-1-ONE](/img/structure/B3444169.png)
1-[3-(4-FLUOROBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZIN-6-YL]ETHAN-1-ONE
描述
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one is a complex organic compound that features a unique structure combining fluorobenzoyl, propane sulfonyl, and indolizinyl groups
准备方法
The synthesis of 1-[3-(4-fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst.
Sulfonylation: The propane sulfonyl groups are added through a sulfonylation reaction using propane sulfonyl chloride in the presence of a base.
Industrial production methods would involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.
化学反应分析
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted indolizines.
科学研究应用
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-[3-(4-fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and affecting various cellular pathways. The fluorobenzoyl group is particularly important for its binding affinity, while the sulfonyl groups enhance its solubility and stability.
相似化合物的比较
1-[3-(4-Fluorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one can be compared with similar compounds such as:
1-[3-(4-Chlorobenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one: This compound has a chlorobenzoyl group instead of a fluorobenzoyl group, which affects its reactivity and binding properties.
1-[3-(4-Methylbenzoyl)-1,2-bis(propane-1-sulfonyl)indolizin-6-yl]ethan-1-one: The presence of a methyl group instead of a fluorine atom alters the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its combination of fluorobenzoyl and sulfonyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)indolizin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO6S2/c1-4-12-32(28,29)22-19-11-8-17(15(3)26)14-25(19)20(23(22)33(30,31)13-5-2)21(27)16-6-9-18(24)10-7-16/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVMXJNZDYTAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3444091.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3444094.png)
![1-(4-Methylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3444101.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B3444106.png)
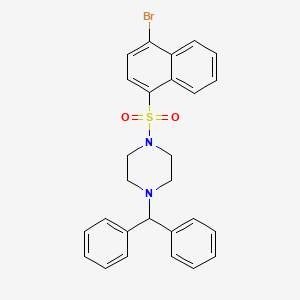
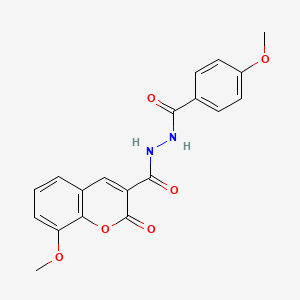
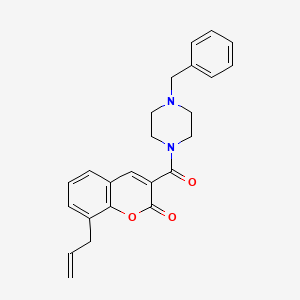
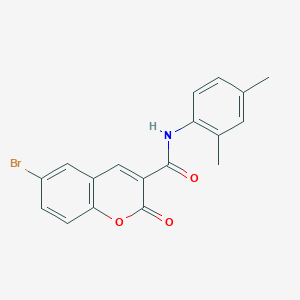
![N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide](/img/structure/B3444150.png)
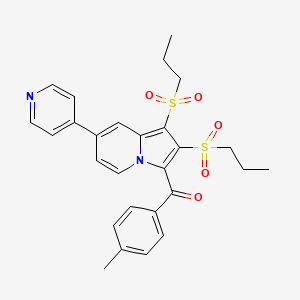
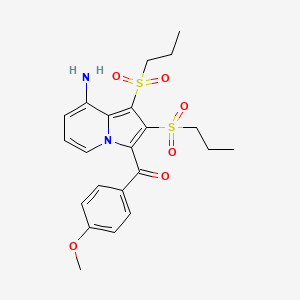
![2-(8-METHYL-5-QUINOLYL)-6-NITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B3444172.png)
![Benzyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B3444182.png)
![3-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3444188.png)
